No Published Direct Comparator Data Available for This Compound
An exhaustive search of PubMed, PubChem BioAssay, BindingDB, and the patent literature (1990–2026) returned zero primary research articles or curated bioassay records containing quantitative activity data (IC50, EC50, Ki, % inhibition, or fold-change) for 3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. No direct head-to-head comparison with any named analog exists. The closest referenced comparator within the pyrimido[5,4-b]indole class for which quantitative data are available is a structurally distinct compound, 2-(butan-2-ylthio)-3-methyl-5H-pyrimido[5,4-b]indol-4-one (BindingDB Monomer 48977), which displayed an IC50 of 67,500 nM against the nuclear hormone receptor DAF-12 from C. elegans, but that target and assay context are unrelated to the mammalian TLR4/HIV-1 pathways in which this scaffold has been investigated [1]. Extrapolation of that single data point to the target compound is scientifically unjustified.
| Evidence Dimension | Biological activity (any quantitative measurement) |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | No data available. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Not applicable. |
Why This Matters
Procurement decisions for this compound cannot currently be based on demonstrated biological superiority or selectivity relative to analogs; selection must rely on structural design rationale, synthetic accessibility, or its utility as a negative control in a screening cascade where the scaffold has been validated.
- [1] BindingDB entry for BDBM48977: 2-(butan-2-ylthio)-3-methyl-5H-pyrimido[5,4-b]indol-4-one. IC50 = 6.75E+4 nM against Nuclear hormone receptor DAF-12 (C. elegans). Accessed 2026-05-09. View Source
